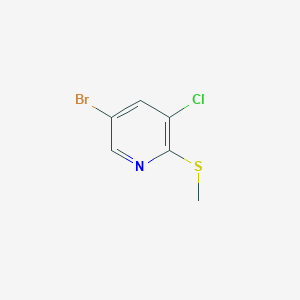

3-Bromo-5-chloro-4-(methylthio)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTROGRNLUWRSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266093 | |

| Record name | Pyridine, 5-bromo-3-chloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261625-68-7 | |

| Record name | Pyridine, 5-bromo-3-chloro-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261625-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-bromo-3-chloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Halogenated Methylthiopyridines

Conventional Organic Synthesis Routes

Traditional approaches to synthesizing complex pyridines rely on a series of well-established organic reactions. These routes often involve the initial preparation of a less substituted pyridine (B92270) precursor, followed by sequential functionalization.

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step. Direct electrophilic halogenation of pyridine is often difficult and typically proceeds at the 3- and 5-positions, but can require harsh conditions. To achieve greater control and milder reaction conditions, synthetic chemists often employ strategies that activate the pyridine ring or use alternative intermediates. mountainscholar.org

One common strategy involves the use of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can be readily removed later in the sequence. nih.gov However, to achieve the desired 3,5-dihalogenation pattern, methods that directly functionalize the pyridine ring are often employed. For instance, a ring-opening/functionalization/ring-closing sequence can be used to halogenate pyridines at the 3- and 5-positions under mild conditions. mountainscholar.org The use of directing groups, which act as internal ligands to facilitate C-H activation, has also emerged as a powerful tool for achieving high regioselectivity in halogenation reactions. rsc.org

Key Halogenation Techniques:

Electrophilic Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a strong acid.

Halogenation via N-Oxides: Activation of the pyridine ring allows for more controlled halogenation. nih.gov

Sandmeyer-type Reactions: Diazotization of an aminopyridine precursor followed by treatment with a copper(I) halide. For example, 3-amino-5-bromopyridine (B85033) could be converted to 3-bromo-5-chloropyridine.

Deacylative Halogenation: This approach can convert methyl ketones into corresponding alkyl halides, offering a strategic functional group interconversion. nih.govorganic-chemistry.org

Once a suitably halogenated pyridine precursor is obtained, the next critical step is the introduction of the methylthio (-SCH₃) group. This is typically achieved through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

A plausible route involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 4-position of the pyridine ring. If a precursor such as 3-bromo-5-chloro-4-iodopyridine (B3079492) were synthesized, the more reactive iodo-substituent could be selectively displaced by a sulfur nucleophile like sodium thiomethoxide (NaSMe).

Alternatively, modern cross-coupling reactions offer a versatile method. For instance, a 3,4-difunctionalization of a 3-chloropyridine (B48278) can be achieved via a 3,4-pyridyne intermediate. rsc.orgnih.gov In this approach, regioselective addition of a nucleophile to the pyridyne, followed by trapping with an electrophile, allows for the construction of highly substituted pyridines. A thiolation step using a reagent like S-methyl methanesulfonothioate can introduce the methylthio group. rsc.org

Achieving the correct arrangement of substituents (isomer control) is arguably the most significant challenge in synthesizing compounds like 3-Bromo-5-chloro-4-(methylthio)pyridine. The regioselectivity of each reaction step is paramount.

The generation of pyridyne intermediates has proven to be a powerful strategy for controlling regioselectivity. For example, starting with 3-chloro-2-ethoxypyridine, a 3,4-pyridyne can be generated. rsc.orgnih.gov The subsequent regioselective addition of a nucleophile to the 4-position, followed by an electrophilic quench at the 3-position, provides a reliable method for synthesizing 3,4-disubstituted pyridines. The presence of a substituent at the 2-position can significantly influence the regioselectivity of the nucleophilic addition. sigmaaldrich.com

Directing groups also play a crucial role in controlling the position of incoming substituents during C-H functionalization reactions, including halogenations. rsc.org By carefully choosing the sequence of reactions and the nature of the precursors, chemists can ensure the desired isomer is the major product.

Table 1: Comparison of Regioselective Strategies

| Strategy | Description | Key Features | Reference(s) |

|---|---|---|---|

| Pyridyne Intermediates | Generation of a highly reactive pyridyne followed by sequential addition of a nucleophile and an electrophile. | Allows for adjacent 3,4-difunctionalization. Regioselectivity can be controlled by existing substituents. | rsc.org, nih.gov |

| Directing Groups | A functional group on the pyridine ring directs incoming reagents to a specific position (e.g., ortho-C-H activation). | High regioselectivity for C-H functionalization. Avoids pre-functionalization steps. | rsc.org |

| N-Oxide Chemistry | Activation of the pyridine ring by N-oxidation alters the electronic properties and directs substitution to the 2- and 4-positions. | Provides access to 2-halo-substituted pyridines. The N-oxide can be easily removed. | nih.gov |

The synthesis of highly substituted pyridines can be achieved through the derivatization of common precursors. sigmaaldrich.com For instance, heterocyclic aryne precursors can be used in various trapping experiments to generate libraries of products. sigmaaldrich.com Another approach involves tandem cycloaddition/cycloreversion reactions using 1,4-oxazinone intermediates to build the pyridine skeleton. nih.gov The synthesis of N-(pyrid-2-yl)-substituted azolium and pyridinium (B92312) salts from pyridine-N-oxides offers another route to functionalized pyridine precursors. researchgate.net

A patent describes the use of 3-bromo-5-chloro-pyridines as intermediates, where the 4-position is substituted with various groups, including alkylthio moieties, highlighting the industrial relevance of this class of compounds. google.com

Advanced and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyridines, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.innih.gov

Sustainable methods for pyridine synthesis focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. researchgate.net

Key green chemistry techniques include:

Microwave-Assisted Synthesis: This method often leads to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using environmentally benign solvents like water or ethanol (B145695) minimizes the use of volatile organic compounds. researchgate.net

Ultrasonic Synthesis: The use of ultrasound irradiation can enhance reaction rates and yields. tandfonline.com

Use of Green Catalysts: Employing reusable or non-toxic catalysts can improve the sustainability of a synthetic process. researchgate.net

Table 2: Green Synthesis Methods for Pyridine Derivatives

| Technique | Advantages | Reference(s) |

|---|---|---|

| Microwave Irradiation | Excellent yields, short reaction times (minutes vs. hours), pure products. | nih.gov |

| Multicomponent Reactions | High atom economy, single-pot synthesis, reduced waste. | rasayanjournal.co.in, researchgate.net |

| Ultrasonic Irradiation | Environmentally friendly, shorter reaction times, higher yields. | tandfonline.com |

| Solvent-Free Conditions | Clean reactions, simple workup, reduced environmental impact. | rasayanjournal.co.in |

Green Chemistry Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique has become a valuable tool for the rapid synthesis of heterocyclic libraries. nih.gov The principle lies in the direct coupling of microwave energy with polar molecules (solvents, reagents, or intermediates), leading to rapid and uniform heating that can minimize side product formation.

While a specific microwave-assisted synthesis for this compound is not documented, the synthesis of analogous heterocyclic systems, such as 1,4-benzodiazepines, demonstrates the power of this method. connectjournals.com Reactions that would typically require several hours of reflux can often be completed in minutes. researchgate.net For instance, the condensation of o-phenylenediamine (B120857) with α,β-unsaturated ketones to form benzodiazepine (B76468) derivatives shows a significant improvement in reaction time and yield under microwave irradiation compared to classical heating. connectjournals.com A similar approach could be envisioned for constructing the target pyridine ring or for introducing the substituents onto a pre-formed ring under significantly accelerated conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Benzodiazepine Synthesis | 8-10 hours, 60-70% | 5-15 minutes, 85-95% | researchgate.net, connectjournals.com |

| Ugi/Azide-Alkyne Cycloaddition | 24 hours (Ugi) + 1-3 hours (Cycloaddition) | 1-2 hours (total) | nih.gov |

| Amination of Halopyridines | Several hours | 15-30 minutes | researchgate.net |

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction systems represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by grinding, heating, or microwave irradiation to ensure sufficient mixing and reactivity between solid or liquid reactants.

This methodology has been successfully applied to the halogenation and functionalization of various heterocycles. A notable example is the bromination of 2-furfural under solvent-free conditions using 1-butyl-3-methylimidazolium tribromide, which proceeds with high yield and regioselectivity. asianpubs.org Similarly, the amination of halopyridines and halopyrimidines has been achieved without a solvent and, significantly, without a transition metal catalyst, by using microwave irradiation to drive the nucleophilic aromatic substitution (SNAr). researchgate.net

For the synthesis of this compound, a solvent-free approach could potentially be used for the halogenation steps (bromination and chlorination) of a suitable pyridine precursor, or for the nucleophilic substitution to introduce the methylthio group. The use of an ionic liquid as both a catalyst and a liquid medium could also be explored in a solvent-free context. repositorioinstitucional.mx

Table 2: Examples of Solvent-Free Synthesis of Heterocyclic Compounds

| Reaction | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Bromination | 2-Furfural, 1-Butyl-3-methylimidazolium tribromide | Stirring, Room Temp. | High yield of 5-Bromo-2-furfural | asianpubs.org |

| Amination | 2-Chloropyridine, Pyrrolidine | Microwave Irradiation | High yield of 2-(pyrrolidin-1-yl)pyridine | researchgate.net |

| Halogenation | Imidazo[1,2-a]pyridines, Sodium Halites | Acetic Acid, 60-80 °C | Good yields of 3-halo-imidazo[1,2-a]pyridines | rsc.org, rsc.org |

Biocatalytic Transformations

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. nih.gov This technology is increasingly adopted in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs). researchgate.net, tandfonline.com, tandfonline.com

The synthesis of a polysubstituted molecule like this compound could leverage several classes of enzymes:

Halogenases : These enzymes can introduce halogen atoms (Cl, Br) onto aromatic scaffolds with precise regioselectivity, avoiding the need for protecting groups or harsh electrophilic reagents. mdpi.com Flavin-dependent halogenases, for instance, are capable of selective electrophilic halogenation on electron-rich substrates. mdpi.com While pyridine itself is electron-deficient, appropriately substituted precursors could be viable substrates. Vanadium-dependent haloperoxidases have also shown utility in N-halogenation reactions. chemrxiv.org

Methyltransferases : The methylthio (-SMe) group could potentially be installed using S-adenosyl-L-methionine (SAM)-dependent methyltransferases that target a thiol precursor.

Other Enzymes : Hydrolases (like lipases), oxidoreductases (like ketoreductases), and transaminases are routinely used to build chiral centers and functionalize molecules, which could be instrumental in creating advanced precursors for the target compound. mdpi.com, nih.gov

The primary advantages of biocatalysis are its unparalleled chemo-, regio-, and stereoselectivity, which significantly simplify synthetic routes and purification processes. nih.gov

Table 3: Relevant Enzyme Classes for Halogenated Methylthiopyridine Synthesis

| Enzyme Class | Catalytic Function | Potential Application | Reference |

|---|---|---|---|

| Flavin-Dependent Halogenases | Regioselective C-halogenation | Introduction of Br and Cl atoms onto the pyridine ring | mdpi.com |

| Vanadium Haloperoxidases | Halogenation of various substrates | Alternative enzymatic halogenation pathway | chemrxiv.org |

| Methyltransferases | Transfer of a methyl group to a nucleophile | Conversion of a thiol (-SH) group to a methylthio (-SMe) group | nih.gov |

| Transaminases | Conversion of ketones to chiral amines | Synthesis of chiral amine-substituted pyridine precursors | tandfonline.com |

| Lipases/Esterases | Regioselective acylation/deacylation | Protection/deprotection of functional groups; kinetic resolution | nih.gov |

Electrochemical Synthesis

Electrochemical synthesis, or electrosynthesis, uses electrical current as a "reagent" to drive oxidation and reduction reactions. This method aligns with many principles of green chemistry by minimizing waste, avoiding toxic and hazardous reagents, and offering high levels of control over reaction conditions. chim.it, rsc.org

Principles of Electrosynthesis in Heterocyclic Chemistry

The electrochemical synthesis of heterocycles is a powerful strategy that relies on the generation of highly reactive intermediates directly at an electrode surface or via a mediator. chim.it, rsc.org

Direct Electrolysis : The substrate or reactant is directly oxidized (at the anode) or reduced (at the cathode) by heterogeneous electron transfer. This can generate radical ions that undergo subsequent cyclization, dimerization, or functionalization reactions. rsc.org

Indirect Electrolysis : A redox mediator is used to shuttle electrons between the electrode and the substrate. This is advantageous when the substrate has a high oxidation or reduction potential, as the mediator can be chosen to operate at a lower potential, thereby increasing selectivity and preventing substrate degradation. chim.it Common mediators include ferrocene (B1249389) and iodide ions. chim.it

For nitrogen heterocycles like pyridine, electrosynthesis can facilitate C-H functionalization, C-N bond formation, and annulation reactions to build complex fused ring systems. nih.gov, chim.it The generation of nitrogen-centered radicals (aminyl, amidyl) or radical cations from precursors allows for novel intramolecular cyclizations that are difficult to achieve with conventional methods. bohrium.com, acs.org

Electrode Material and Reaction Condition Optimization

The success and selectivity of an electrochemical reaction are critically dependent on the careful optimization of multiple parameters. bohrium.com The choice of electrode material, electrolyte, solvent, and electrical parameters dictates the reaction pathway and final yield. researchgate.net

Electrode Materials : The material of the anode and cathode is crucial as it is the site of electron transfer. Common materials include platinum (Pt), gold (Au), various forms of carbon (graphite, glassy carbon, reticulated vitreous carbon), and dimensionally stable anodes like mixed metal oxides (MMO) or boron-doped diamond (BDD). researchgate.net, researchgate.net The material affects the overpotential required for a reaction and can have catalytic properties. For instance, pyridinium electrochemistry is highly surface-dependent, with Pt electrodes showing different behavior compared to Au, Ag, or Cu. acs.org, rsc.org

Electrolyte and Solvent : The supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, nBu₄NBF₄) is necessary to ensure the conductivity of the medium. The solvent must dissolve the substrate and electrolyte while remaining stable at the applied potentials. Acetonitrile (MeCN), dimethylformamide (DMF), and alcohols are common choices. rsc.org In some cases, the solvent or electrolyte can directly participate in the reaction. chim.it

Reaction Conditions : Key parameters include the mode of electrolysis (constant current vs. constant potential), current density, temperature, and pH. chim.it, researchgate.net Constant current is often simpler to implement, while constant potential allows for greater selectivity in reactions with multiple electroactive species. Optimizing these factors is essential to maximize the yield of the desired product and suppress side reactions. researchgate.net

Table 4: Optimization Parameters in the Electrosynthesis of Heterocycles

| Parameter | Function / Role | Common Choices / Settings | Effect on Reaction | Reference |

|---|---|---|---|---|

| Anode Material | Site of Oxidation | Platinum (Pt), Glassy Carbon (GC), Graphite, BDD | Influences potential, selectivity, and catalyst stability | chim.it, researchgate.net, researchgate.net |

| Cathode Material | Site of Reduction | Platinum (Pt), Iron (Fe), Graphite, Nickel (Ni) | Completes the circuit; can generate reagents (e.g., H₂) | chim.it, rsc.org |

| Electrolyte | Ensures conductivity | nBu₄NBF₄, nBu₄NPF₆, LiClO₄, NaOAc | Can influence reaction pathway and stability of intermediates | rsc.org |

| Solvent | Dissolves substrate/electrolyte | Acetonitrile (MeCN), DMF, Methanol (MeOH), HFIP | Affects solubility, potential window, and can act as a reactant | bohrium.com |

| Control Mode | Electrical input method | Constant Current (mA) or Constant Potential (V) | Controls reaction rate and selectivity | chim.it, researchgate.net |

| Temperature | Reaction kinetics | 25-80 °C | Affects reaction rate and product distribution | researchgate.net |

| Mediator | Facilitates electron transfer | Iodide (I⁻), Ferrocene (Fc), Triarylamines | Lowers required potential, increases selectivity | chim.it, acs.org |

Chemical Reactivity and Reaction Mechanisms of Substituted Pyridines

Mechanistic Pathways of Electrophilic and Nucleophilic Substitutions

The pyridine (B92270) ring's reactivity is fundamentally different from that of benzene (B151609). The nitrogen atom's electronegativity reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. wikipedia.org This behavior is often compared to that of a nitrobenzene (B124822) ring. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic heterocycles like pyridine, especially when a good leaving group is present. youtube.com Halopyridines, particularly those with halogens at the 2- or 4-positions, are ideal substrates for this reaction. youtube.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. quimicaorganica.org In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. quimicaorganica.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. quora.com This positive charge further deactivates the ring, making substitution even more challenging. quora.comrsc.org

When EAS does occur, it proceeds preferentially at the 3-position (meta to the nitrogen). quimicaorganica.orgquora.com This is because the intermediates formed from attack at the 2- or 4-positions have a destabilizing resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom. quora.com In the case of 3-bromo-5-chloro-4-(methylthio)pyridine, the 3- and 5-positions are already substituted. The remaining open positions, C2 and C6, are ortho to the nitrogen and highly deactivated. Therefore, direct electrophilic aromatic substitution on this compound is expected to be extremely difficult.

A common strategy to achieve electrophilic substitution on pyridines, particularly at the 4-position, is through the corresponding N-oxide. quimicaorganica.org The N-oxide group donates electron density into the ring, activating it for electrophilic attack, and directs incoming electrophiles to the 4-position. quora.comquimicaorganica.org The N-oxide can then be removed by reduction. youtube.com

Reactivity Profile of the Methylthio Group

The methylthio (-SMe) group at the 4-position significantly influences the reactivity of the pyridine ring. Unlike the deactivating halogens, the sulfur atom can donate electron density into the ring via resonance, which would tend to activate the ortho positions (C3 and C5) relative to the sulfur.

A key aspect of the methylthio group's reactivity is its susceptibility to oxidation. It can be readily oxidized to the corresponding sulfoxide (B87167) (-S(O)Me) and further to the sulfone (-S(O)2Me). These oxidized forms are strong electron-withdrawing groups and would dramatically alter the electronic properties and subsequent reactivity of the pyridine ring. For instance, oxidation of methylpyridines can be achieved under various conditions, including with reagents like Fenton's reagent or via processes like Kornblum oxidation. shu.ac.ukresearchgate.net

Furthermore, the methylthio group can act as a leaving group in nucleophilic substitution reactions, a property observed in related heterocyclic systems like pyrimidines. rsc.org It is also a valuable handle for transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Palladium- or nickel-catalyzed reactions can be used to replace the methylthio group with a variety of other functional groups, providing a versatile method for molecular diversification. researchgate.net

Influence of Halogen and Sulfur Substituents on Pyridine Ring Reactivity

The reactivity of this compound is governed by the combined electronic effects of its three substituents.

Nitrogen Heteroatom : Deactivates the entire ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the 2, 4, and 6 positions. wikipedia.org

Bromo and Chloro Substituents (C3, C5) : These are electron-withdrawing groups through their inductive effect (-I), further deactivating the ring towards electrophilic substitution. As leaving groups in nucleophilic substitution, their reactivity is often similar, though fluorine is typically the most reactive in SNAr mechanisms where the first step is rate-determining (the "element effect"). nih.gov

Methylthio Substituent (C4) : This group is electron-donating through resonance (+R) and weakly deactivating through induction (-I). Its primary influence is to increase electron density at the positions ortho and para to itself (C3, C5, and the ring nitrogen).

The net effect is a highly complex electronic environment. The deactivating influence of the nitrogen and the two halogens makes electrophilic substitution highly unlikely. For nucleophilic substitution, the halogens at the meta positions (C3, C5) are not in the classically activated positions for SNAr. However, the presence of the 4-methylthio group could modulate the reactivity at these sites. The most probable reactions for this molecule would involve either nucleophilic displacement of the halogens (if harsh conditions are used), oxidation of the methylthio group, or transition metal-catalyzed cross-coupling at the C-Br, C-Cl, or C-S bonds.

Thermodynamic and Kinetic Aspects of Reactions

The feasibility and rate of reactions involving substituted pyridines are governed by thermodynamic and kinetic factors. For nucleophilic aromatic substitution, the rate is determined by the height of the activation energy barrier (ΔG‡), which is influenced by both enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.gov

Kinetic studies on the SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) revealed that the leaving group order can deviate from the typical F > Cl ≈ Br > I sequence, suggesting that the rate-determining step is not always the initial nucleophilic addition. nih.gov In some cases, the mechanism involves rate-determining deprotonation of the addition intermediate. nih.gov

Table 1: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine Data extracted from a study on related pyridine systems to illustrate kinetic principles.

| Substituent (Leaving Group) | Relative Rate (at 25 °C) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| 2-Cyano | 1.0 | 18.2 | 14.2 | -13.4 |

| 4-Cyano | ≥1.0 | - | - | - |

| 2-Fluoro | 0.038 | 20.3 | 18.2 | -6.9 |

| 2-Chloro | 0.034 | 20.4 | 19.1 | -4.3 |

| 2-Bromo | 0.034 | 20.4 | 19.5 | -3.0 |

| 2-Iodo | 0.027 | 20.5 | 20.2 | -1.1 |

| Source: Adapted from experimental data on N-methylpyridinium substrates. nih.gov |

Computational chemistry has become a powerful tool for predicting reactivity. A multivariate linear regression model has been developed that accurately predicts the rate and regioselectivity of SNAr reactions based on computationally derived descriptors like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reaction center. chemrxiv.org Such models demonstrate a robust linear relationship between experimental free energies of activation and the computed descriptors, making them valuable for synthetic planning. chemrxiv.org

Exploration of Novel Chemical Transformations

Modern synthetic chemistry offers a variety of novel transformations that could be applied to a scaffold like this compound. Transition metal-catalyzed cross-coupling reactions are particularly powerful for the functionalization of halopyridines and pyridyl thioethers. researchgate.netmdpi.com

Suzuki-Miyaura Coupling : The bromo and chloro substituents can be sequentially or selectively coupled with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. researchgate.net

Sonogashira Coupling : This reaction allows for the introduction of alkyne moieties at the halogenated positions, again using a palladium catalyst. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, replacing the halogens with various amine nucleophiles. researchgate.net

Coupling via the Thioether : The methylthio group itself can be used in cross-coupling reactions. Palladium- or nickel-catalyzed processes can couple functionalized organozinc reagents at the C-S bond. researchgate.netresearchgate.net

Beyond cross-coupling, other modern methods like C-H activation could potentially be explored, although the substitution pattern of the target molecule makes this challenging. researchgate.net The development of modular synthetic routes, such as cascade reactions involving copper-catalyzed cross-couplings and electrocyclizations, continues to expand the toolkit for creating highly substituted pyridines from simple precursors. nih.govorganic-chemistry.org These advanced methods open up new avenues for the synthesis and derivatization of complex heterocyclic structures.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Detailed applications of Density Functional Theory (DFT) specifically for 3-Bromo-5-chloro-4-(methylthio)pyridine, which would provide insights into its electronic structure and reactivity, are not available in the reviewed literature. DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties.

A full geometry optimization using DFT methods would be the first step in a computational study. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, particular points of interest in a conformational analysis would include the orientation of the methylthio group relative to the pyridine (B92270) ring. However, no published studies containing optimized geometrical parameters or conformational analysis for this specific molecule could be located.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental descriptors of chemical behavior.

The HOMO energy is a key indicator of a molecule's ability to donate electrons. A higher HOMO energy generally corresponds to a better electron donor and greater reactivity towards electrophiles. Specific calculated HOMO energy values for this compound are not documented in the available literature.

The LUMO energy reflects a molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor and increased reactivity towards nucleophiles. As with the HOMO energetics, specific LUMO energy calculations for this compound have not been published.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. Without individual HOMO and LUMO energy values, the energy gap for this compound remains uncharacterized in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

An MEP map of this compound would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic interaction. The areas around the hydrogen atoms and potentially the halogen substituents would exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net This visualization provides a powerful tool for predicting intermolecular interactions. nih.gov

Simulations of Solvation Effects (PCM Model)

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. wikipedia.orguni-muenchen.de In the PCM framework, the solvent is treated as a continuous dielectric medium rather than as individual molecules, which makes the calculations computationally tractable. wikipedia.org

Applying the PCM model to this compound would allow for the calculation of its properties, such as its free energy of solvation, in various solvents. This is crucial for understanding its solubility and reactivity in different solvent environments. While PCM is a powerful tool, its accuracy can be limited in systems where specific solute-solvent interactions, such as hydrogen bonding, are dominant. wikipedia.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Solution Phase Behavior

To gain a more detailed and dynamic understanding of a molecule's behavior in solution, Molecular Dynamics (MD) simulations can be employed. MD simulations model the explicit interactions between the solute molecule and a large number of individual solvent molecules over time. This approach provides insights into the solvation shell structure, intermolecular interactions, and the dynamic motions of the solute.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this arrangement fluctuates over time. nih.gov This level of detail is particularly important for understanding processes such as diffusion, conformational changes, and the initial steps of a chemical reaction in solution. nih.gov

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are the foundation for understanding the electronic structure of a molecule. rsc.org Methods like Density Functional Theory (DFT) are commonly used to determine the optimized geometry, electronic energies, and molecular orbitals of a molecule. acs.orgbohrium.com

For this compound, DFT calculations would provide precise information about its bond lengths, bond angles, and dihedral angles. uniba.sk The analysis of its frontier molecular orbitals (HOMO and LUMO) is particularly insightful. The spatial distribution and energy of the HOMO indicate the regions from which an electron is most likely to be donated, while the LUMO shows where an electron is most likely to be accepted. The nature of these orbitals, including the contributions from the pyridine ring, the halogen atoms, and the methylthio group, would be critical in explaining its chemical behavior and reactivity. mostwiedzy.pl

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms. For 3-Bromo-5-chloro-4-(methylthio)pyridine, a combination of 1D and 2D NMR experiments would be essential for unambiguous structural assignment.

1D NMR (¹H, ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the hydrogen atoms in the molecule.

Aromatic Protons: The pyridine (B92270) ring contains two hydrogen atoms at positions 2 and 6. Due to the asymmetrical substitution pattern, these two protons are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the halogen substituents would shift these signals downfield. wikipedia.org Each signal would likely appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

Methyl Protons: The methylthio group (-SCH₃) contains three equivalent protons. These would give rise to a single, sharp singlet in the upfield region of the spectrum (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.

Pyridine Ring Carbons: The pyridine ring has five carbon atoms. Given the substitution pattern, all five are in unique chemical environments and should produce five distinct signals in the downfield region of the spectrum (typically δ 110-160 ppm). The carbons bonded to the nitrogen, bromine, and chlorine atoms would have their chemical shifts significantly influenced by these heteroatoms.

Methyl Carbon: The methyl group carbon of the methylthio substituent would appear as a single signal in the upfield region of the spectrum (typically δ 10-25 ppm).

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic-H (Position 2) | Downfield (e.g., ~8.0-8.5) |

| Aromatic-H (Position 6) | Downfield (e.g., ~8.0-8.5) |

| Methyl-H (-SCH₃) | Upfield (e.g., ~2.5) |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Pyridine C (C2) | Downfield (e.g., ~150) |

| Pyridine C (C3) | Downfield (e.g., ~120) |

| Pyridine C (C4) | Downfield (e.g., ~140) |

| Pyridine C (C5) | Downfield (e.g., ~130) |

| Pyridine C (C6) | Downfield (e.g., ~150) |

| Methyl C (-SCH₃) | Upfield (e.g., ~15) |

2D NMR Techniques (HSQC, HMBC, TOCSY) for Connectivity

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, 2D NMR experiments are crucial.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals on the pyridine ring and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC would be vital in confirming the substitution pattern on the pyridine ring by showing, for example, correlations between the methyl protons and the carbon at position 4 of the pyridine ring.

TOCSY (Total Correlation Spectroscopy): While less critical for this molecule due to the isolated nature of the aromatic protons, a TOCSY experiment would confirm that the two aromatic protons belong to the same spin system (the pyridine ring) but are not directly coupled.

¹⁵N NMR for Nitrogen Environment Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen would be influenced by the electron-withdrawing effects of the bromo and chloro substituents. For pyridine itself, the ¹⁵N chemical shift is around -60 ppm (relative to nitromethane). The substituents in this compound would be expected to cause a significant shift from this value.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: Due to the presence of bromine and chlorine, the mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.orglibretexts.org This would result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a distinctive intensity pattern, confirming the presence of one bromine and one chlorine atom. The most abundant of these would correspond to the molecule containing ⁷⁹Br and ³⁵Cl.

Fragmentation Analysis: The fragmentation of the molecular ion would likely involve the loss of the methyl group from the methylthio substituent, the loss of the entire methylthio group, and the loss of the halogen atoms. The stability of the aromatic pyridine ring would likely result in it being a prominent fragment. acs.org

| Expected Mass Spectrometry Data for this compound | |

| Ion | Expected m/z |

| [M]⁺ (C₆H₅⁷⁹Br³⁵ClNS)⁺ | ~238 |

| [M+2]⁺ | ~240 |

| [M+4]⁺ | ~242 |

| [M-CH₃]⁺ | ~223 |

| [M-SCH₃]⁺ | ~191 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyridine ring would be expected in the region of 3000-3100 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. optica.orgcdnsciencepub.com

C-S Stretching: The stretching vibration of the C-S bond in the methylthio group would be expected in the fingerprint region, typically around 600-800 cm⁻¹.

C-Cl and C-Br Stretching: The stretching vibrations for the carbon-chlorine and carbon-bromine bonds would be found at lower wavenumbers, typically in the range of 500-800 cm⁻¹.

| Expected IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Stretch (Pyridine) | 1400 - 1600 |

| C-S Stretch | 600 - 800 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

π → π* Transitions: The conjugated π-system of the substituted pyridine ring would give rise to π → π* transitions. For pyridine, these typically occur around 250-270 nm. wikipedia.orgsielc.com The presence of the bromo, chloro, and methylthio substituents would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.

n → π* Transitions: The non-bonding electrons on the nitrogen and sulfur atoms could also be involved in n → π* transitions, which are typically weaker and may be observed as a shoulder on the more intense π → π* absorption bands.

The exact positions and intensities of these absorptions would provide insight into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a compound such as this compound, this method would provide precise information on its molecular geometry, intermolecular interactions, and crystal packing.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map, from which the positions of the atoms can be determined.

While a specific crystal structure for this compound has not been publicly reported, analysis of related pyridine derivatives allows for a projection of the type of data that would be obtained. researchgate.netcdnsciencepub.comresearchgate.net For instance, substituted pyridines are known to crystallize in various crystal systems, with the specific system and space group being dependent on the nature and position of the substituents, which influence the molecular packing. researchgate.net

A hypothetical crystallographic data table for this compound, based on common findings for similar halogenated pyridine compounds, is presented below. It is important to note that this data is representative and not experimentally determined for the title compound.

| Parameter | Representative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~900 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.75 |

The crystal structure would likely reveal key bond lengths and angles, such as the C-Br, C-Cl, and C-S bond distances, as well as the geometry of the pyridine ring. Intermolecular interactions, such as halogen bonding or π-π stacking, would also be elucidated, providing insight into the solid-state stability and properties of the compound.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Solid Forms

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. For this compound, SEM analysis would provide detailed information about the shape, size, and surface texture of its solid particles. researchgate.netfilab.fr

In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image of the sample's surface topography and composition.

For non-conductive organic compounds like this compound, a preparatory step of sputter coating with a thin layer of a conductive material, such as gold or a gold-palladium alloy, is typically required. youtube.comjeolusa.comazom.comthermofisher.comnih.gov This coating prevents the accumulation of static charge on the surface, which would otherwise distort the image. The thickness of the coating is carefully controlled to be in the range of a few nanometers to ensure that it does not obscure the fine surface features of the sample. jeolusa.com

The morphological characteristics of a crystalline powder of this compound that could be determined by SEM are summarized in the following table. As with the crystallographic data, these are representative characteristics based on observations of similar organic compounds.

| Morphological Feature | Description |

|---|---|

| Particle Shape | Irregular, plate-like, or prismatic crystals |

| Particle Size Distribution | Typically in the range of 1-50 µm |

| Surface Texture | Smooth facets with some surface irregularities or agglomeration |

| Agglomeration | Tendency of individual crystals to form larger clusters |

SEM images would reveal the degree of crystallinity and the presence of any amorphous content. Variations in synthesis and purification methods could lead to different morphologies, which in turn can influence bulk properties such as flowability and dissolution rate. researchgate.net

Academic Research Applications Mechanistic and Design Focus

Medicinal Chemistry Research (In Vitro Mechanistic Studies and Scaffold Design)

In the realm of medicinal chemistry, the structural features of 3-Bromo-5-chloro-4-(methylthio)pyridine make it a compound of significant interest. Its pyridine (B92270) core is a common motif in many biologically active molecules, and the attached functional groups offer diverse opportunities for creating new therapeutic agents.

The development of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify potential drug candidates. This compound serves as an excellent scaffold for such libraries due to its distinct reactive handles. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce a wide range of substituents. The methylthio group can also be modified, for instance, through oxidation to a sulfoxide (B87167) or sulfone, further increasing the structural diversity of the resulting library.

This multi-faceted reactivity allows for the systematic exploration of the chemical space around the pyridine core, leading to the generation of libraries with a high degree of molecular complexity and diversity. These libraries can then be screened against various biological targets to identify novel hit compounds.

Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design. In vitro studies with derivatives of this compound can provide valuable insights into these interactions. The halogen atoms (bromine and chlorine) can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Computational methods, particularly molecular docking, play a pivotal role in modern drug discovery by predicting the binding mode and affinity of a ligand to a biological target. The structural information of this compound can be used to create virtual libraries of derivatives that are then docked into the active site of a target protein. These studies can help prioritize which compounds to synthesize and test, thereby saving time and resources.

Molecular docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding of a ligand. This information is invaluable for the design of more potent and selective inhibitors. For instance, if a docking study suggests that a particular region of the binding pocket is unoccupied, a derivative of this compound can be designed to include a substituent that extends into this region, potentially leading to a stronger binding interaction.

Materials Science Applications

The unique electronic and structural properties of this compound also make it a valuable component in the development of new organic materials.

In materials science, the focus is often on creating materials with specific, tunable properties, such as conductivity, light emission, or thermal stability. The reactive sites on this compound allow it to be used as a building block for the synthesis of larger, conjugated organic molecules with tailored electronic properties.

For example, through polymerization reactions involving the bromine and chlorine atoms, this compound can be incorporated into conjugated polymers. The electronic properties of these polymers can be fine-tuned by varying the co-monomers used in the polymerization process. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the sulfur atom in the methylthio group can also influence the material's properties, such as its charge transport characteristics.

Beyond conjugated polymers, this compound can be integrated into a variety of other polymeric architectures. It can be used as a cross-linking agent to modify the properties of existing polymers, or as a monomer in the synthesis of novel polymers with unique functionalities.

The ability to precisely control the incorporation of this functionalized pyridine unit into a polymer backbone allows for the creation of materials with advanced properties. For instance, polymers containing this unit may exhibit enhanced thermal stability, specific recognition capabilities, or interesting self-assembly behaviors. These materials could be utilized in a range of applications, from advanced coatings and membranes to sensors and drug delivery systems.

Theoretical and Experimental Studies in Corrosion Inhibition

Organic corrosion inhibitors function by adsorbing onto a metal's surface, creating a protective barrier that isolates the metal from the corrosive environment. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecule and the metal's surface atoms. For pyridine derivatives, inhibition is generally achieved through the adsorption of the molecule onto the metal surface. researchgate.netnjit.edu The nitrogen atom in the pyridine ring, with its lone pair of electrons, and the π-electrons of the aromatic system are key centers for this interaction. njit.eduasianpubs.orgresearchgate.net

Theoretical Framework: Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the inhibition efficiency of a molecule before its synthesis and experimental testing. asianpubs.orgeurjchem.comresearchgate.net These computational studies elucidate the relationship between a molecule's electronic structure and its potential as a corrosion inhibitor. nih.gov For this compound, DFT calculations would be employed to determine several key quantum chemical parameters.

Key parameters that are typically calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process and inhibition efficiency. eurjchem.comresearchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming a feedback bond that strengthens the adsorption. eurjchem.comresearchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap generally correlates with higher inhibition efficiency, as it implies higher reactivity of the molecule and a greater ease of forming a stable adsorbed layer. eurjchem.comresearchgate.net

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the charged metal surface, potentially increasing inhibition efficiency. nih.gov

Electron-Donating and Withdrawing Groups: The substituents on the pyridine ring—bromo, chloro, and methylthio groups—play a crucial role. Halogens like bromine and chlorine are electron-withdrawing, which might influence the electron density distribution on the ring. The methylthio (-SCH3) group, containing a sulfur atom with lone electron pairs, can act as an additional active site for adsorption onto the metal surface. Studies on synergistic effects have shown that combining pyridine derivatives with sulfur-containing compounds can lead to the formation of a denser, more effective protective film. mdpi.com

Fukui Functions and Electrostatic Potential (ESP): These calculations help to identify the specific atoms or regions within the molecule that are most likely to participate in electrophilic or nucleophilic attacks, pinpointing the active centers for adsorption. asianpubs.orgeurjchem.com For this compound, the nitrogen of the pyridine ring and the sulfur of the methylthio group would be expected to be primary sites for interaction with the metal surface.

Below is a representative table illustrating the kind of data that would be generated from a DFT study of pyridine derivatives. Note that these values are for illustrative purposes, based on published data for similar compounds, and not specific to this compound.

Table 1: Representative Quantum Chemical Parameters for Pyridine-Based Inhibitors This data is illustrative and based on general findings for analogous compounds.

| Inhibitor Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| Pyridine | -6.89 | -0.75 | 6.14 | 2.21 |

| 4-chloropyridine | -7.15 | -1.12 | 6.03 | 1.89 |

| 4-methylthiopyridine (Analog) | -6.55 | -0.98 | 5.57 | 2.54 |

Experimental Validation

The theoretical predictions for an inhibitor must be validated through experimental techniques. The most common methods for evaluating the performance of corrosion inhibitors like this compound would include weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.netchemmethod.com

Weight Loss Measurements: This is a straightforward method where a metal coupon is weighed before and after immersion in a corrosive solution with and without the inhibitor. The difference in weight loss is used to calculate the inhibition efficiency (%IE). Studies often show that inhibition efficiency increases with the concentration of the inhibitor. chemmethod.comresearchgate.net

Potentiodynamic Polarization (PDP): This electrochemical technique provides insights into the mechanism of inhibition. By measuring the current as a function of applied potential, it can be determined whether an inhibitor affects the anodic (metal dissolution), cathodic (e.g., hydrogen evolution), or both reactions (mixed-type). researchgate.net For pyridine derivatives, a mixed-type inhibition is commonly observed. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the processes occurring at the metal-electrolyte interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film on the metal surface. researchgate.netresearchgate.net The decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor molecules at the interface.

The following table presents typical experimental data that would be expected from electrochemical studies on a pyridine-based inhibitor in an acidic medium (e.g., 1 M HCl).

Table 2: Representative Electrochemical Data for a Pyridine-Based Corrosion Inhibitor This data is illustrative and based on general findings for analogous compounds.

| Inhibitor Concentration (M) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%IE) from PDP | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |

|---|---|---|---|---|

| Blank | 1050 | - | 45 | 85 |

| 1x10-4 | 210 | 80.0 | 250 | 52 |

| 5x10-4 | 115 | 89.0 | 510 | 41 |

| 1x10-3 | 63 | 94.0 | 980 | 35 |

Future Research Directions and Emerging Trends

Development of Stereoselective Synthetic Methodologies

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is a cornerstone of modern drug discovery and materials science. For derivatives of 3-Bromo-5-chloro-4-(methylthio)pyridine, achieving stereoselectivity is a key goal for creating compounds with enhanced biological activity or specific material properties.

Future research is increasingly focused on asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products. numberanalytics.com A promising approach involves the rhodium-catalyzed asymmetric reductive Heck reaction, which has been successfully used to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. nih.gov This methodology could be adapted to derivatives of this compound, enabling the synthesis of chiral molecules for pharmaceutical applications. nih.gov The development of novel chiral pyridine units (CPUs) that can be incorporated into ligands is another critical area. acs.org These rationally designed ligands aim to resolve the challenge of achieving both broad reactivity and high stereoselectivity, a paradox that has historically hindered the development of chiral pyridine catalysts. acs.org Such advanced ligands could be employed in various transition-metal-catalyzed reactions to generate chiral derivatives of the target compound with high precision.

Advancements in Computational Modeling and Predictive Tools

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern synthetic chemistry. ias.ac.inresearchgate.net These predictive tools allow researchers to model molecular behavior, predict reactivity, and understand reaction mechanisms without the need for extensive, time-consuming laboratory experiments.

For this compound, DFT can be used to analyze how the bromo, chloro, and methylthio substituents influence the electron density distribution across the pyridine ring. researchgate.netscilit.com This information is crucial for predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic strategies. ias.ac.in Computational models can also predict the nucleophilicity of various pyridine derivatives, which is essential for their application as organocatalysts. ias.ac.in Furthermore, DFT calculations can elucidate the electronic and photophysical properties of new derivatives, which is vital for applications in materials science. researchgate.netacs.org The performance of various DFT functionals can be benchmarked against experimental data or higher-level calculations to ensure the accuracy of these predictions. acs.org

Table 1: Application of Computational Tools in Pyridine Research

| Computational Tool/Method | Application | Predicted Properties | Relevance for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, kinetic barriers | Understanding and optimizing synthetic routes for derivatization. |

| DFT/B3LYP | Nucleophilicity Prediction | HOMO-LUMO energies, global nucleophilicity index. ias.ac.in | Guiding the design of new organocatalysts based on the pyridine scaffold. |

| Time-Dependent DFT (TD-DFT) | Electronic & Photophysical Properties | Absorption spectra, excited states, charge density distribution. researchgate.net | Designing novel materials with specific optical or electronic characteristics. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity Prediction | Correlation of molecular structure with biological effect. | Screening potential derivatives for agrochemical or pharmaceutical applications. |

Exploration of Unconventional Reaction Pathways

To overcome the limitations of traditional synthesis, researchers are exploring unconventional reaction pathways that offer improved efficiency, safety, and sustainability. numberanalytics.com Two prominent examples are flow chemistry and photocatalysis.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. researchgate.net It offers superior heat and mass transfer, leading to shorter reaction times, higher yields, and enhanced safety, especially for hazardous reactions. vcu.edunumberanalytics.com The synthesis of substituted pyridines has been shown to benefit significantly from flow chemistry, with processes being scaled from multi-step batch syntheses to single continuous steps, drastically reducing production costs and improving yields. vcu.edu Applying flow chemistry to the synthesis and derivatization of this compound could make its production more efficient and scalable. researchgate.netmdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical species under mild, transition-metal-free conditions. nih.govacs.orgchemeurope.com This method has been successfully used for the site-selective functionalization of pyridines, allowing for the introduction of various functional groups. acs.orgacs.org For this compound, photocatalysis could open up new reaction pathways that are not accessible through traditional thermal methods, allowing for novel functionalizations of the pyridine core. researchgate.net

Interdisciplinary Approaches in Chemical Synthesis and Application

The future of chemical research lies in the convergence of different scientific disciplines. The versatile structure of this compound makes it a candidate for applications in diverse fields, including agrochemicals, pharmaceuticals, and materials science. researchgate.netvcu.edu

In agrochemicals , pyridine-based compounds are crucial components of many insecticides, fungicides, and herbicides. researchgate.netcolab.ws Research has shown that specific pyridine derivatives are highly effective against pests like aphids. nih.govresearchgate.net Interdisciplinary research combining synthetic chemistry with entomology and toxicology will be essential to develop new, effective, and environmentally benign pesticides based on the this compound scaffold. nih.gov

In pharmaceuticals , the pyridine ring is a common motif in FDA-approved drugs. rsc.orgvcu.edu The synthesis of chiral piperidines from pyridine precursors highlights a pathway to creating new therapeutic agents. nih.gov Collaborative efforts between synthetic chemists and pharmacologists are necessary to explore the potential biological activities of novel derivatives.

In materials science , pyridine derivatives are used to create polymers and dyes with specific electronic or optical properties. acs.org The functional groups on this compound provide handles for polymerization or for tuning the electronic properties of the molecule, opening avenues for new materials.

Table 2: Examples of Pyridine-Based Agrochemicals

| Agrochemical Name | Type | Target Application |

| Acetamiprid | Insecticide | Control of sucking insects like aphids. nih.gov |

| Thiacloprid | Insecticide | Broad-spectrum insect control. researchgate.net |

| Picloram | Herbicide | Control of broadleaf weeds. |

| Fluazifop-butyl | Herbicide | Control of grass weeds. |

| Boscalid | Fungicide | Control of a wide range of fungal pathogens. |

Focus on Novel Derivatization and Functionalization Strategies

The true potential of a scaffold like this compound is unlocked through novel strategies that allow for its precise modification. Future research will concentrate on late-stage functionalization and direct C-H activation, which enable the efficient creation of molecular diversity from a common intermediate.

C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a new functional group, avoiding the need for pre-functionalized starting materials. rsc.orgthieme-connect.com Transition-metal catalysis has been instrumental in developing methods for the selective C-H functionalization at various positions of the pyridine ring. thieme-connect.combeilstein-journals.org For this compound, C-H activation could allow for the introduction of new substituents at the remaining C-H positions, providing a direct route to complex derivatives. acs.org

Modular and Convergent Synthesis: New synthetic methods are being designed to be more modular, allowing for the easy assembly of highly substituted pyridines from simple, readily available building blocks. acs.orgnih.gov One-step methods that convert amides directly into pyridines represent a significant advance over traditional multi-step condensation reactions. organic-chemistry.org These approaches offer precise control over the placement of substituents and are compatible with a wide range of functional groups, making them ideal for generating libraries of derivatives of this compound for high-throughput screening. organic-chemistry.org The existing bromo and chloro atoms also serve as excellent leaving groups for substitution reactions, further enhancing the compound's synthetic versatility. wikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Bromo-5-chloro-4-(methylthio)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. For example, substituting a halogen (e.g., bromine or chlorine) on the pyridine ring with a methylthio group requires controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent oxidation of the thioether . Evidence from similar pyridine derivatives suggests using Pd catalysts for Suzuki-Miyaura couplings to introduce aryl groups .

- Data Consideration : Reaction yields vary with temperature and stoichiometry. A study on a related compound reported an 11% yield under suboptimal conditions (80°C, 1 hour), highlighting the need for optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (¹H/¹³C) to verify substitution patterns, and HPLC for purity assessment (>98% recommended for pharmacological studies) .

- Data Contradictions : Discrepancies in melting points or spectral data may arise from residual solvents; ensure thorough drying and use of deuterated solvents for NMR .

Q. What safety protocols are critical when handling this compound?

- Methodology : The methylthio group and halogens pose reactivity risks. Use fume hoods for synthesis, wear nitrile gloves, and avoid contact with oxidizing agents (e.g., peroxides) to prevent sulfoxide/sulfone formation .

Advanced Research Questions

Q. How can the methylthio group in this compound be selectively oxidized, and what are the implications for derivative synthesis?

- Methodology : Controlled oxidation with m-chloroperbenzoic acid (mCPBA) or H₂O₂ converts the methylthio group to sulfoxide or sulfone. Monitor reaction progress via TLC and adjust stoichiometry to avoid over-oxidation .

- Data Insight : Sulfone derivatives exhibit increased polarity, impacting solubility and bioavailability .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation during halogenation steps?

- Methodology : Use kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures may shift selectivity. For example, POCl3-mediated reactions at 80°C showed low yields (11%), suggesting side reactions with pyridine solvents .

- Optimization : Employ Design of Experiments (DoE) to map temperature, catalyst loading, and solvent effects .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing effects of bromine and chlorine substituents deactivate the ring, requiring stronger catalysts (e.g., Pd(dppf)Cl₂) for Suzuki couplings. Computational studies (DFT) can predict reactive sites .

- Case Study : A trifluoromethyl-substituted pyridine derivative required microwave-assisted heating to achieve 75% yield in a Heck reaction .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria. For neuroprotective effects, use SH-SY5Y cell models with oxidative stress inducers (e.g., H₂O₂) .

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., 4-(Methylsulfonyl)pyridine) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.